molecular formula C14H17N3O2 B11855099 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one

Katalognummer: B11855099
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: UGCXIOYOCHJHGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a spiro compound known for its unique structural properties and diverse biological activities. Spiro compounds are characterized by a spiro junction where two rings are connected through a single atom, giving them a rigid and compact structure. This particular compound has gained attention in medicinal chemistry due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one typically involves a multicomponent reaction. One common method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide under microwave irradiation. This method is preferred over conventional methods due to its higher yield and shorter reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and microwave-assisted synthesis can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[45]dec-3-en-2-one stands out due to its specific combination of a methoxyphenyl group and a triazaspiro structure, which imparts unique chemical and biological properties

Eigenschaften

Molekularformel

C14H17N3O2

Molekulargewicht

259.30 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-1,4,9-triazaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C14H17N3O2/c1-19-11-5-3-10(4-6-11)12-13(18)17-14(16-12)7-2-8-15-9-14/h3-6,15H,2,7-9H2,1H3,(H,17,18)

InChI-Schlüssel

UGCXIOYOCHJHGP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC3(CCCNC3)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.